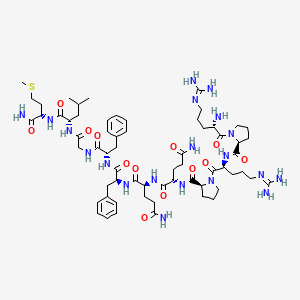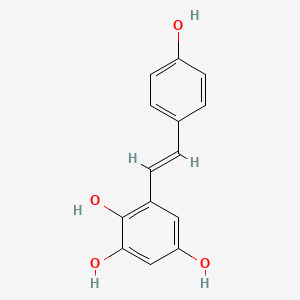
Substance P (alligator)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Substance P (alligator): is a neuropeptide derived from alligators. It is a member of the tachykinin peptide family and has a primary structure delineated as Arg-Pro-Arg-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 . This compound is known for its role in various physiological processes, including pain perception and neurogenic inflammation .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of Substance P (alligator) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: : Industrial production of Substance P (alligator) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
化学反应分析
Types of Reactions: : Substance P (alligator) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues in Substance P can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used for oxidation reactions.
Reduction: Dithiothreitol (DTT) is used for reduction reactions.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used for substitution reactions.
Major Products
Oxidation: Methionine sulfoxide-containing Substance P.
Reduction: Restored methionine-containing Substance P.
Substitution: Various analogs of Substance P with different amino acid residues.
科学研究应用
Substance P (alligator) has a wide range of scientific research applications:
Chemistry
Biology
- Investigated for its role in pain perception and neurogenic inflammation .
- Studied for its effects on gastrointestinal functions and neuroimmune interactions .
Medicine
- Explored as a potential therapeutic target for pain management and inflammatory diseases .
- Used in research on pseudo-allergic reactions and their mechanisms .
Industry
作用机制
Substance P (alligator) exerts its effects by binding to the neurokinin 1 (NK1) receptor, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, including the production of inositol trisphosphate (IP3) and the release of calcium ions (Ca2+) from intracellular stores. This leads to various physiological responses, such as smooth muscle contraction, vasodilation, and plasma extravasation .
相似化合物的比较
Substance P (alligator) is compared with other tachykinins, such as neurokinin A and neurokinin B:
Neurokinin A: Similar in structure to Substance P, with nearly identical biological activities.
Neurokinin B: Also similar in structure, primarily mediates pain transmission.
Uniqueness
- Substance P (alligator) is unique due to its specific amino acid sequence derived from alligators, which may confer distinct biological properties .
Similar Compounds
- Neurokinin A
- Neurokinin B
- Vasoactive intestinal peptide
- Neuropeptide Y
属性
分子式 |
C63H98N20O13S |
|---|---|
分子量 |
1375.6 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C63H98N20O13S/c1-36(2)32-44(56(91)76-40(52(67)87)26-31-97-3)75-51(86)35-74-53(88)45(33-37-14-6-4-7-15-37)80-57(92)46(34-38-16-8-5-9-17-38)81-55(90)41(22-24-49(65)84)77-54(89)42(23-25-50(66)85)78-58(93)48-21-13-30-83(48)61(96)43(19-11-28-73-63(70)71)79-59(94)47-20-12-29-82(47)60(95)39(64)18-10-27-72-62(68)69/h4-9,14-17,36,39-48H,10-13,18-35,64H2,1-3H3,(H2,65,84)(H2,66,85)(H2,67,87)(H,74,88)(H,75,86)(H,76,91)(H,77,89)(H,78,93)(H,79,94)(H,80,92)(H,81,90)(H4,68,69,72)(H4,70,71,73)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
InChI 键 |
CTQWSDGCVRKABT-BHEJXMHWSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12389710.png)

![2-amino-8-bromo-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12389713.png)

![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12389721.png)

![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12389729.png)




